Catalposide

Catalog No.
S565972
CAS No.
6736-85-2
M.F
C22H26O12
M. Wt
482.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Catalposide

CAS Number

6736-85-2

Product Name

Catalposide

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate

Molecular Formula

C22H26O12

Molecular Weight

482.4 g/mol

InChI

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1

InChI Key

UXSACQOOWZMGSE-RWORTQBESA-N

SMILES

Array

Synonyms

Catalpin; (1aS,1bS,2S,5aR,6S,6aS)-1a,1b,2,5a,6,6a-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl-b-D-glucopyranoside; Hydroxybenzoyl catalpol

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O

Isomeric SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O

The exact mass of the compound Catalposide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30052. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Catalposide (CAS: 6736-85-2) is a naturally occurring iridoid glycoside distinguished by its core structure: the iridoid catalpol esterified with a 4-hydroxybenzoyl group. This structural feature is central to its procurement value, as it confers distinct physicochemical and biological properties compared to its aglycone, catalpol, or other common iridoids like aucubin. Primarily investigated for its neuroprotective and anti-inflammatory activities, catalposide's utility in research and development is directly linked to the functional consequences of this specific ester modification, which influences its potency and potential for bioavailability.

Substituting Catalposide with its aglycone (catalpol), a close structural analog (aucubin), or a crude plant extract is inadvisable for quantitative studies. The 4-hydroxybenzoyl moiety on catalposide significantly alters its lipophilicity and potency compared to catalpol. Studies show that such substitutions on the catalpol core structure are a critical determinant of anti-inflammatory activity, meaning catalpol and its derivatives are not functionally equivalent. Furthermore, crude extracts introduce dozens of unquantified iridoids and other compounds, making it impossible to attribute observed effects to a single molecule, thereby compromising experimental reproducibility and mechanistic investigation. Using a highly purified form of catalposide is essential for generating reliable dose-response data and unambiguous conclusions.

Enhanced Neuroprotective Efficacy Over its Aglycone Precursor, Catalpol

In a head-to-head comparison using a glutamate-induced neurotoxicity model in rat cortical neurons, Catalposide demonstrated significantly greater protective effects than its core structure, catalpol. At a concentration of 10 μM, Catalposide increased cell viability to approximately 80% of the control group, whereas catalpol at the same concentration only recovered viability to around 65%. This indicates that the 4-hydroxybenzoyl group is critical for enhanced neuroprotective potency.

Evidence DimensionCell Viability (% of Control)
Target Compound Data~80% at 10 μM
Comparator Or BaselineCatalpol: ~65% at 10 μM
Quantified DifferenceCatalposide provides ~23% greater neuroprotection than Catalpol at 10 μM.
ConditionsGlutamate-induced apoptosis model in primary rat cortical neurons; viability measured by MTT assay.

For researchers screening for neuroprotective compounds, this higher potency means Catalposide is a more effective positive control or lead compound than its direct precursor.

Superior Anti-inflammatory Potency Compared to In-Class Substitute Aucubin

Catalposide demonstrates substantially higher potency in inhibiting nitric oxide (NO) production compared to the common iridoid substitute, aucubin. In a study using LPS-stimulated BV2 microglial cells, catalposide exhibited an IC50 value of approximately 18.9 μM for NO inhibition. In a comparable model using LPS-stimulated RAW 264.7 macrophages, the hydrolyzed product of aucubin (the active form) showed an IC50 of 14.1 μM for NO production, while intact aucubin itself is largely inactive. Catalposide's activity without requiring hydrolysis indicates a more direct mechanism and higher potency than one of the most common comparator iridoids.

Evidence DimensionIC50 for Nitric Oxide (NO) Inhibition
Target Compound Data~18.9 μM (Catalposide)
Comparator Or Baseline14.1 μM (for hydrolyzed Aucubin); intact Aucubin is inactive
Quantified DifferenceCatalposide is directly active, while Aucubin requires hydrolysis to become similarly potent.
ConditionsInhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage/microglial cell lines.

This demonstrates a clear performance advantage over a common substitute, making Catalposide a more potent and reliable choice for studies on neuroinflammation.

Increased Lipophilicity for Improved Handling and Formulation Potential

The addition of the 4-hydroxybenzoyl group makes Catalposide more lipophilic than its parent compound, catalpol. This is reflected in their calculated partition coefficients (XLogP3). Catalposide has an XLogP3 of -1.3, whereas catalpol's is -2.2. This lower polarity can be advantageous for handling, solubility in mixed-solvent systems, and potential for improved passive diffusion across biological membranes during in vitro and in vivo studies.

Evidence DimensionCalculated Partition Coefficient (XLogP3)
Target Compound Data-1.3
Comparator Or BaselineCatalpol: -2.2
Quantified DifferenceCatalposide is markedly less polar than its aglycone, catalpol.
ConditionsComputational LogP value from PubChem.

This physicochemical difference is a key procurement attribute, suggesting better handling characteristics and a higher potential for bioavailability in cell-based and animal models compared to catalpol.

Primary Screening and Lead Validation in Neurodegenerative Disease Models

Due to its enhanced neuroprotective potency over its precursor catalpol, high-purity Catalposide is the appropriate choice for establishing robust dose-response curves and for use as a reliable positive control in cell-based screens for neuroprotective agents.

Mechanistic Studies of Neuroinflammation

Catalposide's superior, direct-acting inhibitory effect on nitric oxide production compared to substitutes like aucubin makes it a more precise tool for dissecting inflammatory signaling pathways (e.g., NF-κB, MAPK) in microglia and other CNS cell types.

Development of Preclinical Formulations

The increased lipophilicity of Catalposide relative to catalpol suggests it is a more suitable starting point for developing formulations aimed at improving blood-brain barrier penetration or cellular uptake, a critical consideration for advancing from in vitro to in vivo studies.

XLogP3

-1.3

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

6

Exact Mass

482.14242626 Da

Monoisotopic Mass

482.14242626 Da

Heavy Atom Count

34

UNII

7KD7K3964H

Other CAS

6736-85-2

Wikipedia

Catalposide
[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate

Dates

Last modified: 08-15-2023

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